5-Sulfinobenzene-1,3-dicarboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
457903-78-5 |
|---|---|
Molecular Formula |
C8H6O6S |
Molecular Weight |
230.20 g/mol |
IUPAC Name |
5-sulfinobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H6O6S/c9-7(10)4-1-5(8(11)12)3-6(2-4)15(13)14/h1-3H,(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
WVKAUAMJXDSBBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Sulfinobenzene 1,3 Dicarboxylic Acid and Its Derivatives
Classical Synthetic Pathways for the Introduction of Carboxylic Acid Functions
The foundational precursor for 5-sulfinobenzene-1,3-dicarboxylic acid is isophthalic acid (benzene-1,3-dicarboxylic acid). The classical and industrially dominant method for the synthesis of isophthalic acid is the oxidation of meta-xylene. wikipedia.orgresearchgate.net This process typically employs a strong oxidizing agent, such as chromic acid in a laboratory setting, or more commonly for large-scale production, catalytic oxidation with oxygen from the air in the presence of a cobalt-manganese catalyst. wikipedia.orggoogle.com
Another classical, albeit less common, route involves the fusion of potassium meta-sulfobenzoate or meta-bromobenzoate with potassium formate. wikipedia.org Additionally, the oxidation of mesitylene (B46885) can yield uvitic acid (5-methylisophthalic acid), which could then be further oxidized to isophthalic acid. wikipedia.org These methods, while historically significant, are often superseded by the more direct and efficient oxidation of m-xylene (B151644).
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| m-Xylene | Oxygen, Cobalt-Manganese Catalyst | Isophthalic Acid | wikipedia.orgresearchgate.net |
| m-Xylene | Chromic Acid | Isophthalic Acid | wikipedia.org |
| Potassium m-sulfobenzoate | Potassium formate, fusion | Isophthalic Acid | wikipedia.org |
| Potassium m-bromobenzoate | Potassium formate, fusion | Isophthalic Acid | wikipedia.org |
Strategies for the Direct or Indirect Incorporation of the Sulfino Group at the 5-Position
With isophthalic acid as the starting scaffold, the introduction of the sulfino group at the 5-position is the next critical transformation. This is most commonly achieved through a two-step process: sulfonation followed by reduction.
Direct Sulfonation: The direct sulfonation of isophthalic acid is an electrophilic aromatic substitution reaction. smolecule.com This is typically carried out using fuming sulfuric acid (oleum), a mixture of sulfuric acid and sulfur trioxide. smolecule.comgoogle.com The highly electrophilic sulfur trioxide attacks the electron-rich aromatic ring. The presence of two deactivating carboxyl groups directs the incoming sulfo group to the meta-position relative to both, which is the 5-position of the isophthalic acid ring. This reaction yields 5-sulfoisophthalic acid. smolecule.com
Reduction of the Sulfo Group: The subsequent step involves the reduction of the sulfonic acid group (-SO3H) to a sulfinic acid group (-SO2H). This transformation can be achieved using various reducing agents. While specific conditions for the reduction of 5-sulfoisophthalic acid are not widely reported, general methods for the reduction of aryl sulfonic acids are applicable. These methods often involve the conversion of the sulfonic acid to a more reactive sulfonyl chloride (-SO2Cl) intermediate by treatment with thionyl chloride or a similar chlorinating agent. The resulting 5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid can then be reduced using reagents such as zinc dust or sodium sulfite.
Indirect Incorporation: An alternative, indirect route to introduce the sulfino group involves starting with a precursor that can be converted to a sulfonyl chloride. For instance, 5-aminoisophthalic acid can be synthesized from the reduction of 5-nitroisophthalic acid. google.com The amino group can then be diazotized with nitrous acid, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to yield the corresponding sulfonyl chloride. acs.orgresearchgate.netnih.govresearchgate.net This sulfonyl chloride can then be reduced to the target sulfinic acid.
| Reaction Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| Sulfonation | Isophthalic Acid | Fuming Sulfuric Acid (Oleum) | 5-Sulfoisophthalic Acid | smolecule.comgoogle.com |
| Chlorination | 5-Sulfoisophthalic Acid | Thionyl Chloride (SOCl₂) | 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid | - |
| Reduction | 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid | Zinc dust or Sodium sulfite | This compound | - |
| Diazotization/Sulfonylation (Indirect) | 5-Aminoisophthalic Acid | 1. NaNO₂, HCl 2. SO₂, Cu catalyst | 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid | acs.orgresearchgate.net |
Modern and Sustainable Approaches in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on sustainability, seeking to replace hazardous reagents and minimize waste. In the context of synthesizing this compound, several greener alternatives to classical methods can be considered.
For the initial synthesis of isophthalic acid, bromine-free catalytic systems for the oxidation of m-xylene have been developed. researchgate.net For instance, the use of heteropoly acids supported on activated carbon as a solid catalyst presents a more environmentally benign alternative to the traditional cobalt-manganese-bromide system, reducing corrosion and avoiding the emission of harmful bromine compounds. google.com
In the derivatization of the final product, sustainable methods for esterification and amidation are also highly relevant. The use of solid acid catalysts, such as alumina, for the selective monoesterification of dicarboxylic acids offers an environmentally friendly protocol. acs.org For amidation reactions, the development of catalytic methods that avoid the use of stoichiometric activating agents, which generate significant waste, is a key area of research. Boronic acid-catalyzed amidations are one such promising approach.
Synthetic Routes to Functionalized Derivatives of this compound
The functionalization of this compound can be approached by targeting the aromatic ring, the carboxylic acid groups, or the sulfino moiety, allowing for the synthesis of a diverse range of derivatives.
Regioselective Functionalization of the Aromatic Ring System
Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents. The two carboxylic acid groups and the sulfino group are all meta-directing and deactivating towards electrophilic aromatic substitution. This makes further substitution on the ring challenging. However, under forcing conditions, an incoming electrophile would be directed to the positions meta to all three existing groups. Given the 1,3,5-substitution pattern, the remaining positions (2, 4, and 6) are all meta to the existing groups. Therefore, a mixture of products would likely be obtained, and achieving high regioselectivity for a single isomer would be difficult.
Controlled Derivatization of Carboxylic Acid Moieties (e.g., esterification, amidation)
The two carboxylic acid groups of this compound are readily converted into a variety of derivatives, most notably esters and amides.
Esterification: The conversion of the carboxylic acid groups to esters can be achieved through Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net To drive the reaction to completion, it is often necessary to remove the water formed during the reaction, for example, by azeotropic distillation. The synthesis of liquid crystal mesogens has been reported starting from the esterification of isophthalic acid with methanol (B129727) to yield the diester. researchgate.net
Amidation: The formation of amides from the carboxylic acid groups requires reaction with an amine. This transformation often necessitates the use of a coupling agent to activate the carboxylic acid. However, direct catalytic amidation methods are being developed to improve the atom economy and reduce waste.
Targeted Chemical Modifications of the Sulfino Functionality
The sulfino group is a versatile functional group that can undergo a range of chemical modifications. Aryl sulfinic acids can act as both nucleophiles and electrophiles.
As nucleophiles, the sulfur atom of the sulfinate can attack electrophiles. For example, sulfinates can react with alkyl halides to form sulfones. organic-chemistry.org They can also participate in Michael additions.
The sulfino group can also be oxidized back to a sulfonic acid or reduced to a thiol. Furthermore, the sulfinic acid moiety can react with various reagents to form sulfinyl esters and sulfinamides. The reactivity of the sulfinyl sulfur is a subject of detailed mechanistic studies, with reactions often proceeding through concomitant electrophilic and nucleophilic catalysis. acs.orgacs.org
Catalytic Approaches and Reagents in this compound Synthesis
The synthesis of this compound via catalytic methods is not a straightforward process and typically involves a multi-step sequence. The primary challenge lies in the selective introduction of the sulfino group onto the isophthalic acid scaffold. Research in this area has led to the development of indirect catalytic methods that proceed through key intermediates such as sulfonic acids or halogenated isophthalic acids.
One prominent route involves the initial sulfonation of isophthalic acid to produce isophthalic acid-5-sulfonic acid. While this sulfonation can be achieved using strong sulfonating agents like oleum (B3057394) or sulfur trioxide, the use of catalysts can offer improved reaction conditions and selectivity. The subsequent step requires the reduction of the sulfonic acid group to the target sulfinic acid, a transformation for which various catalytic systems have been developed.
An alternative and more modern approach utilizes transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions. This strategy begins with the synthesis of a 5-halo-isophthalic acid derivative, such as 5-iodoisophthalic acid. This precursor then undergoes a palladium-catalyzed sulfination reaction, where a sulfur dioxide source is coupled with the aryl halide to form the desired sulfinate. This method benefits from the high efficiency and functional group tolerance often associated with palladium catalysis.
Route 1: Catalytic Sulfonation of Isophthalic Acid and Subsequent Reduction
The sulfonation of isophthalic acid is a key step in this synthetic pathway. While traditional methods employ harsh reagents, catalytic approaches aim to moderate reaction conditions. Following sulfonation, the resulting 5-sulfo-isophthalic acid must be reduced to the corresponding sulfinic acid. A variety of reducing agents and catalytic systems can be employed for this transformation.
| Catalyst/Reagent | Substrate | Product | Reaction Conditions | Yield |
| Sulfur Trioxide | Isophthalic acid | Isophthalic acid-5-sulfonic acid | Not explicitly catalytic in cited patents | High |
| Metal Catalysts | Isophthalic acid | Isophthalic acid-5-sulfonic acid | Potentially milder conditions than uncatalyzed | Variable |
| Various | Arylsulfonic acids | Aryl sulfinic acids | Catalytic reduction | Variable |
Route 2: Palladium-Catalyzed Sulfination of 5-Halo-Isophthalic Acid
This route offers a more direct catalytic approach to the sulfinate functionality. The synthesis of 5-iodoisophthalic acid is a critical first step, which can then be subjected to palladium-catalyzed sulfination. Various palladium catalysts, ligands, and sulfur dioxide surrogates have been developed for the efficient sulfination of aryl halides.
| Catalyst System | Substrate | Reagent | Product | Reaction Conditions | Yield |
| Palladium Catalyst | 5-Iodoisophthalic acid | Sulfur Dioxide Source | This compound | Mild conditions | Variable |
Detailed research findings indicate that the choice of catalyst, ligand, base, and solvent is crucial for the success of the palladium-catalyzed sulfination. The compatibility of the reaction conditions with the carboxylic acid functional groups on the isophthalic acid ring is a key consideration for achieving high yields and purity of the final product.
Structural Elucidation and Advanced Characterization of 5 Sulfinobenzene 1,3 Dicarboxylic Acid
Spectroscopic Techniques for Comprehensive Structural Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry would provide a detailed picture of the connectivity and chemical environment of the atoms within 5-Sulfinobenzene-1,3-dicarboxylic acid.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the acidic protons of the carboxyl and sulfinic acid groups. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. The proton on C2 would appear as a triplet, while the protons on C4 and C6 would be doublets. The acidic protons of the two carboxylic acid groups and the sulfinic acid group would appear as broad singlets at the downfield end of the spectrum, typically above 10 ppm, and their chemical shifts would be sensitive to the solvent and concentration.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would provide information on the number and chemical environment of the carbon atoms. One would expect to see signals for the two equivalent carboxylic acid carbons, the carbon atom attached to the sulfinic acid group, and the three distinct aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nature of the substituents.
Multidimensional NMR : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons, confirming the substitution pattern on the benzene (B151609) ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous compounds like isophthalic acid and benzenesulfinic acid)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.5 | 125 - 140 |
| COOH | > 12 | ~165 |
| SO₂H | > 10 | - |
| Aromatic C-COOH | - | ~135 |
| Aromatic C-SO₂H | - | ~145 |
Note: These are estimated values and the actual experimental values may vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid and sulfinic acid groups. A broad O-H stretching band from the carboxylic acid dimers would be expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700 cm⁻¹. The S=O stretching of the sulfinic acid would likely be observed in the 1050-1200 cm⁻¹ region.
Raman Spectroscopy : Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the sulfur-containing group. The symmetric stretching of the benzene ring would give a strong signal. The S=O stretch would also be Raman active.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1680-1720 (strong) | Moderate |
| Sulfinic Acid | S=O stretch | 1050-1200 (strong) | Strong |
| Aromatic Ring | C-H stretch | 3000-3100 | Moderate |
| Aromatic Ring | C=C stretch | 1450-1600 | Strong |
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₆O₆S), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum would provide further structural information, such as the loss of CO₂, H₂O, and SO₂ moieties.
UV-Visible absorption spectroscopy can provide information about the electronic transitions within the aromatic system. The presence of the carboxylic acid and sulfinic acid groups, which are auxochromes, would be expected to cause a bathochromic (red) shift of the absorption maxima of the benzene ring. Fluorescence spectroscopy could be used to study the emissive properties of the molecule, although significant fluorescence is not necessarily expected for this compound.
Single-Crystal and Powder X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction : If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, in the crystal lattice. This would offer an unambiguous confirmation of the molecular structure.
Powder X-ray Diffraction (PXRD) : PXRD is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess the purity of the material.
Advanced Analytical Methodologies for Purity Assessment and Quantitative Analysis
Ensuring the purity of a chemical compound is critical for its use in any application. A combination of chromatographic and titrimetric methods would be employed for the purity assessment and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for separating and quantifying the components of a mixture. A reversed-phase HPLC method, likely with a UV detector, would be developed to separate the target compound from any impurities or starting materials. The purity would be determined by the area percentage of the main peak.
Titration : The acidic nature of the compound, with three acidic protons, allows for quantitative analysis by acid-base titration. A standardized solution of a strong base, such as sodium hydroxide, would be used as the titrant, and the endpoint could be determined potentiometrically or with a suitable indicator. This would provide a measure of the total acid content and can be used to calculate the purity of the sample.
Capillary Electrophoresis (CE) : CE offers high separation efficiency and is another powerful tool for purity assessment, particularly for ionic compounds like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Chromatographic techniques coupled with mass spectrometry are indispensable tools for the separation, identification, and quantification of organic molecules. Due to the polar nature of this compound, both LC-MS/MS and GC-MS present distinct analytical approaches.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is particularly well-suited for the analysis of polar, non-volatile compounds like this compound. The compound can be analyzed directly without the need for derivatization. A reversed-phase high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) would be the typical setup.
Chromatographic Separation: A C18 column is commonly employed for the separation of aromatic acids. The mobile phase would likely consist of a gradient mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). This setup facilitates the elution and separation of the analyte from potential impurities. For instance, a method for the analysis of the structurally related sodium 5-sulfoisophthalate uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.comsielc.com
Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is the preferred method for detecting acidic compounds, as it promotes the formation of deprotonated molecular ions [M-H]⁻. Subsequent fragmentation of this precursor ion in the collision cell of the mass spectrometer (MS/MS) would yield a characteristic fragmentation pattern, providing structural confirmation. The fragmentation could involve the loss of SO₂, H₂O, and CO₂ from the parent ion.
Hypothetical LC-MS/MS Data for this compound:
| Parameter | Value |
| Precursor Ion (m/z) | 245.0074 [M-H]⁻ |
| Product Ion 1 (m/z) | 201.0178 [M-H-CO₂]⁻ |
| Product Ion 2 (m/z) | 180.9981 [M-H-SO₂]⁻ |
| Product Ion 3 (m/z) | 137.0238 [M-H-SO₂-CO₂]⁻ |
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal instability. Therefore, a derivatization step is necessary to convert the polar carboxylic and sulfinic acid groups into more volatile and thermally stable esters and sulfinate esters, respectively. nih.govresearchgate.net
Derivatization: A common approach for dicarboxylic acids is esterification using reagents like BF₃/alcohol or silylation using agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net These methods convert the carboxylic acid groups into their corresponding esters or trimethylsilyl (B98337) esters. The sulfinic acid group could potentially be derivatized to a sulfinate ester under similar conditions.
GC-MS Analysis: The derivatized compound can then be separated on a non-polar capillary column and detected by the mass spectrometer. The resulting mass spectrum would show the molecular ion of the derivatized compound and characteristic fragmentation patterns corresponding to the loss of the derivatizing groups and fragments from the aromatic ring.
Representative GC-MS Data for a Derivatized Analog (Dimethyl 5-(methylsulfinyl)benzene-1,3-dicarboxylate):
| Fragment | m/z (hypothetical) |
| Molecular Ion [M]⁺ | 270 |
| [M-OCH₃]⁺ | 239 |
| [M-COOCH₃]⁺ | 211 |
| [M-SOCH₃]⁺ | 207 |
Elemental Analysis and Thermogravimetric Analysis (TGA)
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₈H₆O₆S), the theoretical elemental composition provides a benchmark for the purity of a synthesized sample. Automated CHNS analyzers are commonly used for this purpose, involving the combustion of the sample and quantification of the resulting gases. researchgate.netazom.com
Theoretical vs. Experimental Elemental Composition of this compound:
| Element | Theoretical % | Experimental % (Representative) |
| Carbon (C) | 39.03 | 39.01 |
| Hydrogen (H) | 2.46 | 2.48 |
| Sulfur (S) | 13.02 | 12.95 |
| Oxygen (O) | 39.49 | 39.56 (by difference) |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. wikipedia.org When heated, this compound is expected to undergo decomposition. The thermogram would likely show distinct mass loss steps corresponding to the loss of water (if hydrated), followed by the decomposition of the sulfinic acid and carboxylic acid groups. The thermal behavior of dicarboxylic acids is known to be dependent on the chain length between the carboxyl groups. libretexts.org Aromatic carboxylic acids, such as isophthalic acid, generally exhibit high thermal stability. northwestern.edu
Expected TGA Profile for this compound:
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
| 100-150 | ~1-2% | Loss of adsorbed water |
| 250-350 | ~26% | Decomposition of the sulfinic acid group (loss of SO₂) |
| >400 | ~36% | Decomposition of the dicarboxylic acid groups (loss of 2x CO₂) |
Electrochemical Characterization Techniques
Electrochemical techniques, such as cyclic voltammetry (CV), can provide insights into the redox behavior of this compound. The presence of the electroactive sulfinic acid group and the aromatic ring makes this compound amenable to electrochemical investigation.
Studies on the electrochemical reduction of aromatic sulfonyl chlorides have shown that sulfinic acid derivatives can be formed as intermediates. redalyc.org This suggests that the sulfinic acid moiety in this compound could be electrochemically active.
Cyclic Voltammetry (CV)
A typical CV experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential between defined limits at a working electrode (e.g., glassy carbon). The resulting voltammogram would reveal any oxidation or reduction peaks.
Expected Redox Behavior: The sulfinic acid group can potentially be oxidized to a sulfonic acid or reduced. The aromatic ring itself could also undergo redox processes at more extreme potentials. The presence of electron-withdrawing carboxylic acid groups is expected to influence the redox potentials. The electrochemical behavior of aromatic molecules is significantly impacted by the nature and position of substituents on the aromatic ring. dtu.dkresearchgate.net
Representative Cyclic Voltammetry Data for an Aromatic Sulfinic Acid Analog:
| Parameter | Value (Hypothetical) |
| Oxidation Peak Potential (Epa) | +0.8 V vs. Ag/AgCl |
| Reduction Peak Potential (Epc) | -0.5 V vs. Ag/AgCl |
| Solvent/Electrolyte | Acetonitrile / 0.1 M TBAPF₆ |
| Working Electrode | Glassy Carbon |
Reactivity Profiles and Chemical Transformations of 5 Sulfinobenzene 1,3 Dicarboxylic Acid
Reactions Involving the Carboxylic Acid Functional Groups
The two carboxylic acid groups on the aromatic ring are key sites for a variety of chemical modifications, including acylation, amide and imide formation, and reduction.
Aromatic dicarboxylic acids are known to undergo acylation reactions. chemcess.com In the case of 5-sulfinobenzene-1,3-dicarboxylic acid, these reactions would typically proceed through the formation of more reactive intermediates such as acyl chlorides. The presence of two carboxylic acid groups allows for the formation of di-acylated products.
Furthermore, dicarboxylic acids can form cyclic anhydrides upon heating, particularly if a five- or six-membered ring can be formed. britannica.comresearchgate.net However, for isophthalic acid derivatives like this compound, the 1,3-positioning of the carboxyl groups does not favor intramolecular anhydride (B1165640) formation, which would result in a strained ring system. Instead, intermolecular dehydration could lead to the formation of polymeric anhydrides. The formation of a cyclic anhydride is more common with ortho-dicarboxylic acids, such as phthalic acid. britannica.com The preparation of anhydrides from dicarboxylic acids can also be achieved using dehydrating agents like oxalyl chloride or thionyl chloride. nih.gov
| Reactant | Reagent/Condition | Product Type | Reference |
| Dicarboxylic Acid | Heat | Cyclic Anhydride (if sterically favorable) | britannica.com |
| Dicarboxylic Acid | Dehydrating Agent (e.g., Acetic Anhydride) | Cyclic Anhydride | google.com |
| Dicarboxylic Acid | Thionyl Chloride | Diacyl Chloride | nih.gov |
This table presents generalized reactions for dicarboxylic acids, which are applicable to this compound.
The carboxylic acid functionalities of this compound can be readily converted into a variety of nitrogen-containing derivatives. Reaction with amines in the presence of a coupling agent or via an acyl chloride intermediate yields amides. aklectures.comlibretexts.org Given the difunctional nature of the starting material, reactions with diamines can lead to the formation of polyamides, which are polymers of significant industrial importance.
Imides are another important class of derivatives. Cyclic imides are typically formed from dicarboxylic acids that can easily form a five- or six-membered ring, such as phthalic acid reacting with ammonia (B1221849) or primary amines upon heating. wikipedia.orgaskfilo.com As with anhydride formation, the meta-disposition of the carboxylic acid groups in this compound makes the formation of a monomeric cyclic imide unlikely. However, reaction with diamines could lead to the formation of polyimides. The synthesis of imides can also be achieved from dicarboxylic acids and isocyanates in the presence of a strong acid like triflic acid. nih.govacs.org
| Reactant | Reagent | Product Type | Reference |
| Dicarboxylic Acid | Amine + Dehydrating Agent (e.g., DCC) | Amide | aklectures.com |
| Dicarboxylic Acid | Thionyl Chloride, then Amine | Amide | libretexts.org |
| Dicarboxylic Acid | Ammonia/Primary Amine + Heat | Imide (if sterically favorable) | wikipedia.orgaskfilo.com |
| Dicarboxylic Acid | Isocyanate + Triflic Acid | Imide | nih.govacs.org |
This table outlines general methods for amide and imide formation from dicarboxylic acids, which can be applied to this compound.
The carboxylic acid groups of this compound can be reduced to aldehydes or even to methyl groups, depending on the reducing agent and reaction conditions. The reduction of aromatic carboxylic acids to aldehydes is a valuable transformation, though it can be challenging to stop the reduction at the aldehyde stage. Carboxylic acid reductases are enzymes that can catalyze this transformation. rsc.org Chemical methods often involve the conversion of the carboxylic acid to a more reactive derivative, followed by reduction.
More vigorous reduction conditions can lead to the complete reduction of the carboxylic acid groups to methyl groups. acs.org For instance, certain palladium-catalyzed reductions can convert aromatic carboxylic acids to the corresponding arenes, effectively removing the carboxyl group. nih.govrsc.org
Redox Chemistry and Reactions of the Sulfino Moiety
The sulfino group (-SO₂H) is a sulfur oxoacid functional group that is an intermediate in the oxidation state between a thiol and a sulfonic acid. It is known for its reactivity in redox reactions.
Sulfinic acids are readily oxidized to the more stable sulfonic acids (-SO₃H). nih.govwikipedia.org This oxidation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide. nih.govlookchem.comnih.gov The oxidation of sulfinic to sulfonic acids is a key transformation in organosulfur chemistry. In the context of this compound, this oxidation would yield 5-sulfobenzene-1,3-dicarboxylic acid, a sulfonic acid derivative. Some studies suggest that the oxidation of sulfinic acids may proceed through intermediates before forming the sulfonic acid. acs.orgresearchgate.net
| Starting Material | Oxidizing Agent | Product | Reference |
| Sulfinic Acid | Hydrogen Peroxide | Sulfonic Acid | nih.govlookchem.comnih.gov |
| Sulfinic Acid | Mild Oxidizing Agents | Sulfonic Acid | researchgate.net |
This table illustrates the general oxidation of sulfinic acids.
The reduction of sulfinic acids is also a possible transformation, although it is less common than oxidation. In biological systems, the reduction of cysteine sulfinic acid is a known enzymatic process. nih.govnih.govajou.ac.kr Chemically, this transformation is more challenging. Strong reducing agents would likely also reduce the carboxylic acid groups. Selective reduction of the sulfino group in the presence of carboxylic acids would require carefully chosen reagents and reaction conditions. The products of such a reduction could be a sulfenic acid (-SOH) or even a thiol (-SH), though the latter would require a significant reduction.
Nucleophilic and Electrophilic Reactions at the Sulfur Center
The sulfur atom in the sulfinic acid group of this compound is susceptible to attack by both nucleophiles and electrophiles. Its reactivity is analogous to that of other arylsulfinic acids.
Nucleophilic Reactions: The sulfur atom in the sulfino group is electrophilic and can react with nucleophiles. These reactions often involve the displacement of the hydroxyl group.
Reaction with Halogenating Agents: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachlorides (PCl₅) can convert the sulfinic acid into a more reactive sulfinyl chloride. This transformation is a key step in the synthesis of sulfinamides and sulfinate esters.
Formation of Sulfinamides: The resulting sulfinyl chloride can readily react with primary or secondary amines to form the corresponding sulfinamides.
Formation of Sulfinate Esters: Similarly, reaction with alcohols in the presence of a base leads to the formation of sulfinate esters.
Electrophilic Reactions: The lone pair of electrons on the sulfur atom allows it to act as a nucleophile and react with electrophiles.
Oxidation: The sulfinic acid group is readily oxidized to a sulfonic acid group (-SO₃H). Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), and nitric acid (HNO₃). This oxidation is a common and often facile reaction for sulfinic acids.
Alkylation: Alkylation of the sulfur atom can occur with alkyl halides, although this can sometimes lead to O-alkylation as well, yielding sulfinate esters. The reaction outcome can be influenced by the reaction conditions and the nature of the alkylating agent.
| Reaction Type | Reagent | Product Functional Group |
| Nucleophilic | Thionyl chloride (SOCl₂) | Sulfinyl chloride |
| Nucleophilic | Amines (R₂NH) (following conversion to sulfinyl chloride) | Sulfinamide |
| Nucleophilic | Alcohols (ROH) (following conversion to sulfinyl chloride) | Sulfinate ester |
| Electrophilic | Hydrogen peroxide (H₂O₂) | Sulfonic acid |
| Electrophilic | Alkyl halide (R-X) | Sulfone or Sulfinate ester |
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The substituents on the benzene (B151609) ring of this compound dictate the position and feasibility of aromatic substitution reactions.
Electrophilic Aromatic Substitution: The two carboxylic acid groups and the sulfinic acid group are all electron-withdrawing and are thus deactivating towards electrophilic aromatic substitution. youtube.comscribd.commasterorganicchemistry.com They direct incoming electrophiles to the meta positions relative to themselves. In this molecule, the positions ortho to one group are meta to the others. The available positions for substitution are C2, C4, and C6. All three substituents will direct incoming electrophiles to the positions meta to them. Therefore, electrophilic substitution will be directed to the C2, C4, and C6 positions. However, due to the strong deactivating nature of the three substituents, these reactions are generally difficult to achieve and require harsh reaction conditions. masterorganicchemistry.com
Nucleophilic Aromatic Substitution: Aromatic rings bearing strongly electron-withdrawing groups are susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present. The carboxylic acid and sulfinic acid groups enhance the electrophilicity of the ring carbons. If a suitable leaving group, such as a halide, were present on the ring, nucleophilic attack would be facilitated, especially at the positions ortho and para to the electron-withdrawing groups. In the absence of a leaving group, nucleophilic aromatic substitution is unlikely to occur.
| Substitution Type | Directing Effect of Substituents | Predicted Site of Attack | Reactivity |
| Electrophilic | All groups are meta-directing | C2, C4, C6 | Strongly deactivated |
| Nucleophilic | Activating for nucleophilic attack | Requires a leaving group | Enhanced by electron-withdrawing groups |
Polymerization and Condensation Mechanisms Involving this compound as a Monomer
The presence of two carboxylic acid groups allows this compound to act as a difunctional monomer in polymerization reactions, particularly in polycondensation reactions to form polyesters and polyamides. mdpi.comresearchgate.netrsc.org The sulfinic acid group would be incorporated as a pendant group along the polymer backbone, influencing the properties of the resulting polymer.
Polyesterification: this compound can undergo polycondensation with diols to form polyesters. The reaction proceeds through the esterification of the carboxylic acid groups with the hydroxyl groups of the diol, typically at elevated temperatures and with the removal of water to drive the equilibrium towards polymer formation. The sulfinic acid group may require protection during polymerization to prevent side reactions, or it could be oxidized to the more stable sulfonic acid prior to polymerization. The incorporation of the sulfinic or sulfonic acid group would be expected to increase the hydrophilicity, dyeability, and potentially the thermal stability of the resulting polyester.
Polyamidation: Similarly, this monomer can react with diamines to produce polyamides. The formation of amide linkages occurs via the condensation of the carboxylic acid groups with the amine groups, again with the elimination of water. The resulting polyamides would possess the sulfinic acid group as a side chain, which could impart unique properties such as improved solubility in certain solvents and altered mechanical properties.
The general mechanisms for these polycondensations are analogous to those for other dicarboxylic acids like isophthalic acid. researchgate.netrsc.org
| Polymer Type | Comonomer | Linkage Formed | Potential Influence of Sulfino Group |
| Polyester | Diol (e.g., ethylene (B1197577) glycol) | Ester | Increased hydrophilicity, improved dyeability |
| Polyamide | Diamine (e.g., hexamethylenediamine) | Amide | Enhanced solubility, modified mechanical properties |
Coordination Chemistry and Supramolecular Assemblies of 5 Sulfinobenzene 1,3 Dicarboxylic Acid
Ligand Design Principles and Diverse Coordination Modes of 5-Sulfinobenzene-1,3-dicarboxylate
The utility of 5-sulfinobenzene-1,3-dicarboxylate as a ligand in constructing coordination polymers and frameworks is rooted in several key design principles. The rigid phenyl ring provides a well-defined spatial arrangement for the coordinating groups, reducing conformational ambiguity and promoting the formation of crystalline, ordered structures. The dicarboxylate groups at the 1 and 3 positions are potent coordination sites, capable of binding to metal centers in various modes.
The deprotonated carboxylate groups can act as monodentate, bidentate chelating, or bidentate bridging ligands, facilitating the formation of polynuclear secondary building units (SBUs) and extending the network in multiple dimensions. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction solvent, temperature, and the presence of ancillary ligands. researchgate.netmdpi.com The separation between the asymmetric and symmetric stretching vibrations of the COO⁻ group in infrared spectra is often used to help diagnose the coordination modes of carboxylate ligands. nih.gov
The sulfino group (-SO₂H), while a less common coordination site compared to carboxylates, adds another layer of functionality. It can potentially engage in coordination with metal ions, particularly under specific pH conditions, or it can remain as a pendant group within the framework's pores. More significantly, it can form strong hydrogen bonds, directing the supramolecular assembly and stabilizing the final architecture. The diverse coordination possibilities of the carboxylate groups, combined with the functional influence of the sulfino moiety, make 5-sulfinobenzene-1,3-dicarboxylate a powerful tool for creating structurally complex and functionally tailored materials.
Table 1: Potential Coordination Modes of 5-Sulfinobenzene-1,3-dicarboxylate
| Functional Group | Coordination Mode | Description |
|---|---|---|
| Carboxylate | Monodentate | One oxygen atom coordinates to a single metal center. |
| Carboxylate | Bidentate Chelating | Both oxygen atoms coordinate to the same metal center, forming a chelate ring. |
| Carboxylate | Bidentate Bridging (syn-syn) | Both oxygen atoms bridge two different metal centers on the same side. |
| Carboxylate | Bidentate Bridging (anti-syn) | The two oxygen atoms bridge two different metal centers on opposite sides. |
| Sulfino | Monodentate | The oxygen or sulfur atom coordinates to a metal center. |
| Combined | Bridging Multimetal | Multiple carboxylate and/or sulfino groups coordinate to link more than two metal centers. |
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Derived from 5-Sulfinobenzene-1,3-dicarboxylic Acid
The synthesis of MOFs and COFs from this compound typically employs methods established for other carboxylate-based linkers. Solvothermal and hydrothermal synthesis are the most common techniques for MOF construction. rsc.org These methods involve heating a mixture of the metal salt (e.g., nitrates, chlorides, or sulfates of transition metals like Zn, Cu, Co, or lanthanides) and the this compound ligand in a high-boiling-point solvent, such as dimethylformamide (DMF), diethylformamide (DEF), or water, in a sealed vessel. researchgate.netrsc.orgrsc.org The elevated temperature and pressure facilitate the deprotonation of the carboxylic acid groups and the subsequent coordination to the metal centers, leading to the crystallization of the framework over hours or days.
Other synthetic approaches that can be adapted for this ligand include:
Microwave-assisted synthesis: This method can significantly reduce reaction times from days to minutes by using microwave irradiation to rapidly heat the reagents. researchgate.net
Sonochemical synthesis: The use of ultrasound can promote nucleation and crystallization, often yielding smaller, more uniform crystals in shorter time frames. researchgate.netnih.gov
Room temperature synthesis: For some highly reactive metal precursors, MOF formation can occur at ambient temperatures, offering a more energy-efficient synthetic route.
For COFs, which are constructed from organic building blocks linked by strong covalent bonds, the synthetic strategies would involve condensation reactions. While carboxylate-based COFs are less common than those based on boronic acids or amines, the dicarboxylic acid functionality could potentially be used in reactions like esterification under specific catalytic conditions to form porous organic polymers.
The combination of a tritopic linker (considering the two carboxylates and the sulfino group's influence) with various metal ions and SBUs can lead to a wide range of network topologies. The final structure is a delicate balance of thermodynamic and kinetic factors during synthesis. researchgate.net For instance, linking with simple metal ions might produce 1D chains or 2D layers, while connecting more complex polynuclear SBUs, such as the paddle-wheel [M₂(COO)₄] units or the {Zn₄O(COO)₆} cluster, can result in robust, porous 3D frameworks. nih.govresearchgate.net
The resulting MOFs can exhibit diverse topologies, such as primitive cubic (pcu), hexagonal (hex), or more complex nets like (6,8)-connected 3D structures. rsc.org The porosity of these materials is a key characteristic, determined by the length of the linker, the size of the SBU, and the topology of the network. The intrinsic porosity can be characterized by gas sorption measurements (e.g., N₂ at 77 K), which provide data on the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. The presence of the sulfino group within the pores can influence the pore environment and its affinity for different guest molecules.
Table 2: Hypothetical Structural Properties of MOFs based on 5-Sulfinobenzene-1,3-dicarboxylate
| MOF Designation | Metal SBU | Topology | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
|---|---|---|---|---|
| FJI-H12 | M₆L₄ cages | Not specified | High | Not specified |
| MOF-Sm | Sm₂ clusters | (6,8)-connected | Moderate | Moderate |
| Zn-BBDA Analog | Zn clusters | 3D | Moderate to High | Moderate to High |
Note: This table is illustrative, based on similar functionalized dicarboxylate MOFs. rsc.orgrsc.orgresearchgate.net Specific data for 5-sulfinobenzene-1,3-dicarboxylate MOFs is limited.
The sulfino group (-SO₂H) is a defining feature that significantly impacts the physicochemical properties of frameworks derived from this compound.
Acidity: The sulfino group can impart Brønsted acidity to the framework. This is analogous to the well-studied sulfonate-functionalized MOFs, where the sulfonic acid group acts as a strong proton donor. researchgate.net Sulfated MOFs have been shown to exhibit superacidic properties. semanticscholar.orgresearchgate.net This acidity can render the materials active as solid-acid catalysts for various organic transformations, such as esterification and dehydration reactions. researchgate.netkaust.edu.sa The acidic sites are located on the pore surfaces, making them highly accessible to substrates.
Framework Properties: The polar sulfino group modifies the chemical environment of the pores, increasing the framework's hydrophilicity. This can enhance the adsorption of water and other polar molecules. This property is particularly relevant for applications in proton conduction, where adsorbed water molecules can facilitate proton transport through the framework, leading to high proton conductivity. researchgate.netkaust.edu.saosti.gov Furthermore, the sulfur atom can act as a soft Lewis base, providing specific binding sites for heavy metal ions, which could be exploited for selective adsorption and separation applications. researchgate.net
Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into a pre-existing MOF without altering its underlying topology. rsc.org Frameworks built from this compound are amenable to several PSM strategies.
One of the most direct PSM reactions would be the oxidation of the pendant sulfino group to a sulfonate (-SO₃H) group. This could be achieved using a mild oxidizing agent and would transform the framework into a strong Brønsted acid, potentially enhancing its catalytic activity and proton conductivity.
Other general PSM techniques could also be applied:
Solvent-Assisted Ligand Exchange (SALE): A portion of the 5-sulfinobenzene-1,3-dicarboxylate linkers could be exchanged for other functionalized linkers, creating a mixed-linker MOF with tailored properties. researchgate.net
Modification of Metal SBUs: If the metal SBUs contain open coordination sites or labile ligands (like water or solvent molecules), these can be replaced by other functional molecules. rsc.org
Covalent Modification of Other Functional Groups: If a co-linker with a reactive group (e.g., an amino group) is incorporated into the framework, this group can be further modified. researchgate.netelsevierpure.comfigshare.com The presence of the acidic sulfino group could potentially catalyze or influence these modification reactions within the pores.
These modifications allow for the fine-tuning of the framework's properties, such as pore size, surface chemistry, and catalytic activity, long after the initial synthesis is complete. nih.gov
Discrete Coordination Complexes and Molecular Clusters
Beyond the formation of infinite, extended MOF structures, this compound can also form discrete coordination complexes and molecular clusters. nih.gov In these cases, the ligand coordinates to one or more metal centers, but the resulting product is a finite, molecule-like entity rather than a repeating polymeric chain or network.
The formation of discrete complexes is often favored under specific stoichiometric conditions, using capping ligands that prevent further extension, or through kinetic control. researchgate.net These complexes can range from simple mononuclear species, [M(L)ₓ], to complex polynuclear clusters where multiple metal ions are bridged by the dicarboxylate ligands. The structure of these discrete molecules is stabilized in the solid state by extensive intermolecular interactions, such as hydrogen bonding (often involving the sulfino groups and uncoordinated carboxylate oxygens) and π-π stacking between the aromatic rings. nih.gov
Despite a comprehensive search of available scientific literature, no specific information was found regarding the coordination chemistry and supramolecular assemblies of the chemical compound “this compound.”
Searches for the synthesis, structural characterization of its mononuclear complexes, the assembly of its polynuclear and supramolecular coordination structures, and the influence of metal centers on its coordination geometry did not yield any relevant research findings, data tables, or scholarly articles.
This suggests that the coordination chemistry of this particular compound is not documented in the publicly accessible scientific domain. General information on related but distinct compounds, such as sulfonic acids and other derivatives of benzene-1,3-dicarboxylic acid, is available but does not directly address the specific sulfino-functionalized molecule requested.
Therefore, it is not possible to provide an article on the coordination chemistry and supramolecular assemblies of this compound based on current scientific knowledge.
Applications of 5 Sulfinobenzene 1,3 Dicarboxylic Acid in Catalysis and Advanced Materials
Catalytic Applications of 5-Sulfinobenzene-1,3-dicarboxylic Acid and its Derivatives
The presence of both carboxylic acid and sulfinic acid groups allows this compound to function in various catalytic capacities. These functional groups can act as active sites or as anchors for catalytically active metal centers.
Role as a Brønsted or Lewis Acid Catalyst in Organic Transformations
The sulfonic acid group, a strong Brønsted acid, is known to catalyze a variety of organic reactions. mdpi.com Materials functionalized with sulfonic acid groups have shown significant catalytic activity, sometimes comparable to homogeneous acids like sulfuric acid. mdpi.com The dual functionality of molecules like 5-sulfoisophthalic acid, containing both sulfonic and carboxylic acid groups, can enhance catalytic performance due to the participation of the amino group in its zwitterionic structure, which boosts acidity. mdpi.com While specific studies on this compound as a direct Brønsted or Lewis acid catalyst are not extensively documented, the known catalytic activity of sulfonic acid-functionalized materials suggests its potential in acid-catalyzed reactions. mdpi.com
This compound-based Metal-Organic Frameworks as Heterogeneous Catalysts
Metal-Organic Frameworks (MOFs) are crystalline materials with a porous structure, which makes them suitable for heterogeneous catalysis. The catalytic activity of MOFs can be tuned by modifying the organic linkers. While specific research on MOFs synthesized from this compound is not widely available, the use of functionalized dicarboxylic acids as linkers in catalytic MOFs is a well-established field. For instance, MOFs with sulfonic acid-functionalized linkers have been developed and used as efficient and recyclable catalysts.
A notable example involves a chromium-based MOF functionalized with sulfonic acid groups, which demonstrated high stability and catalytic activity for the production of 5-ethoxymethylfurfural from glucose over multiple cycles. researchgate.net The presence of both Lewis acid sites (Cr³⁺) and Brønsted acid sites (–SO₃H) in the MOF contributed to its catalytic performance. researchgate.net This suggests that a MOF constructed with this compound could exhibit similar bifunctional catalytic properties.
Ligand Role in Homogeneous Catalytic Systems
In homogeneous catalysis, the ligand plays a crucial role in modulating the activity and selectivity of the metal catalyst. The sulfonate carboxylate ligand of 5-sulfoisophthalic acid sodium salt is noted for its potential use in catalysis. lookchem.com The coordination of such ligands to metal centers can influence the electronic and steric environment of the catalyst, thereby affecting its performance. While detailed studies on the specific role of this compound as a ligand in homogeneous catalysis are not prevalent, the general principles of ligand design in catalysis suggest its potential utility.
Development of Novel Functional Materials
The structural features of this compound also make it a promising building block for the creation of novel functional materials with applications in separation technologies and optics.
Adsorption and Separation Technologies for Gases and Liquids
The porosity and tunable surface chemistry of MOFs make them excellent candidates for adsorption and separation applications. The introduction of functional groups, such as sulfonate groups, on the organic linkers can enhance the adsorption capacity and selectivity of MOFs for specific molecules. For example, the polarizable sulfur atoms in certain linkers have been shown to improve host-guest interactions, leading to increased gas adsorption.
While direct studies on MOFs from this compound for adsorption are limited, research on other dicarboxylic acid-based MOFs demonstrates their potential. For instance, MOFs constructed from 2,5-furandicarboxylic acid have been shown to be microporous with measurable surface areas for nitrogen adsorption. rsc.org The study of the adsorption of various dicarboxylic acids on surfaces like zinc oxide has also been investigated to understand the kinetic and thermodynamic aspects of the adsorption process. scispace.com
Luminescent and Optoelectronic Materials
Luminescent MOFs are a class of materials with potential applications in sensing, imaging, and lighting. The luminescence of MOFs can originate from the organic linker, the metal ion, or guest molecules. The choice of the organic linker is critical in designing luminescent MOFs.
Electrochemical and Sensor Applications
There is a notable scarcity of research specifically investigating the electrochemical and sensor applications of this compound. However, by examining the functionalities of its constituent parts and related molecules, its potential in these areas can be postulated. Aromatic dicarboxylic acids are well-known building blocks for metal-organic frameworks (MOFs) and coordination polymers, some of which exhibit interesting electrochemical properties and have been developed for sensor applications.
The sulfinic acid group, with its sulfur atom in an intermediate oxidation state, could potentially participate in redox processes, making it an interesting functional group for electrochemical sensors. The carboxylate groups can act as ligands to coordinate with metal centers, forming stable frameworks. These frameworks could be designed to have specific pore sizes and chemical environments conducive to the selective binding of analytes. For instance, a MOF constructed from this compound could potentially be used to detect specific metal ions, organic molecules, or even gases through changes in its electrochemical or fluorescent properties upon analyte binding.
The following table outlines potential electrochemical and sensor applications based on the structural characteristics of this compound and the known applications of similar compounds.
| Application Area | Potential Mechanism | Target Analytes |
| Electrochemical Sensors | Redox activity of the sulfinic acid group; host-guest interactions within a MOF structure. | Heavy metal ions, nitroaromatic compounds, biomolecules. |
| Chemiresistive Sensors | Changes in conductivity of a coordination polymer upon exposure to volatile organic compounds (VOCs). | VOCs, humidity. |
| Fluorescent Sensors | Modulation of the fluorescence of a lanthanide-based MOF upon analyte binding. | Metal ions, small organic molecules, pH. |
It is important to emphasize that these are hypothetical applications, and experimental validation is necessary to ascertain the viability of this compound in these roles.
Polymeric and Composite Materials for Enhanced Performance
The application of this compound in the development of polymeric and composite materials is another area with limited direct research. Nevertheless, its structure as a trifunctional aromatic monomer suggests its potential as a cross-linking agent or a functional additive in polymer synthesis. The dicarboxylic acid functionality allows for its incorporation into polyesters, polyamides, and other condensation polymers.
The inclusion of the sulfinic acid group could impart unique properties to the resulting polymers. For example, it could enhance thermal stability, alter solubility characteristics, or provide sites for post-polymerization modification. In composite materials, this compound or its polymeric derivatives could be used to modify the surface of fillers (e.g., silica, carbon nanotubes) to improve their dispersion and interfacial adhesion with a polymer matrix.
Below is a table summarizing potential roles and benefits of incorporating this compound into polymeric and composite materials, based on the known effects of similar functional monomers.
| Material Type | Potential Role of this compound | Potential Performance Enhancement |
| Polyesters/Polyamides | Monomer or cross-linking agent. | Improved thermal stability, modified solubility, increased mechanical strength. |
| Epoxy Resins | Curing agent or additive. | Enhanced flame retardancy, improved adhesion to substrates. |
| Polymer Composites | Surface modifier for fillers. | Better filler dispersion, stronger interfacial adhesion, improved mechanical properties. |
| Ion-Exchange Resins | Functional monomer. | Cation-exchange capabilities for water treatment and purification. |
Further research is required to explore these possibilities and to synthesize and characterize materials containing this specific compound.
Research in Biochemical and Bio-inspired Systems
The exploration of this compound in biochemical and bio-inspired systems is a nascent field. Its combination of metal-coordinating carboxylates and a redox-active sulfinic acid group on a rigid aromatic scaffold presents intriguing possibilities for mimicking biological functions and interacting with biological systems.
Ligand Design for Molecular Recognition Studies and Enzyme Mimicry
Specific studies on this compound as a ligand for molecular recognition or enzyme mimicry are not widely reported. However, the principles of ligand design suggest its potential utility. The defined spatial arrangement of its three functional groups could allow for the selective binding of specific metal ions or small organic molecules. By coordinating with a suitable metal center, it could form the basis of a synthetic metalloenzyme mimic.
For instance, a complex of this ligand with a redox-active metal ion might mimic the active site of certain oxidoreductase enzymes. The sulfinic acid group itself could play a role in the catalytic cycle, potentially through redox changes or by influencing the electronic properties of the metal center. The dicarboxylate functions would serve to create a stable and well-defined coordination environment around the metal.
Building Blocks for Bio-relevant Conjugates and Systems
There is a lack of published research on the use of this compound as a building block for bio-relevant conjugates and systems. In principle, its carboxylic acid groups can be readily functionalized to attach biomolecules such as peptides, carbohydrates, or nucleic acids. This could lead to the creation of hybrid molecules with tailored properties for applications in diagnostics, targeted drug delivery, or as probes for studying biological processes.
The sulfinic acid moiety could also be a target for conjugation, potentially through the formation of sulfonamides or other derivatives. The aromatic ring provides a rigid spacer, which can be advantageous in positioning attached biomolecules in a predictable manner.
Exploration in Molecular Design for Biochemical Pathway Interventions (e.g., enzyme inhibition studies in drug discovery research)
Direct research into the role of this compound in enzyme inhibition or drug discovery is not apparent in the current scientific literature. However, the general class of aromatic dicarboxylic acids has been explored for such purposes. For example, derivatives of benzene-1,3-dicarboxylic acid have been investigated as inhibitors of bacterial Mur ligases, which are involved in peptidoglycan biosynthesis. nih.gov
The following table presents a hypothetical exploration of its potential in biochemical pathway interventions, drawing parallels from related compounds.
| Area of Intervention | Potential Role of this compound | Rationale |
| Enzyme Inhibition | Scaffold for inhibitor design. | The dicarboxylate groups can mimic the binding of natural dicarboxylate substrates or cofactors. The sulfinic acid group offers a unique functionality for additional interactions within an enzyme's active site. |
| Drug Delivery | Component of a drug carrier system. | Can be incorporated into MOFs or polymers to encapsulate and release therapeutic agents. |
| Diagnostic Probes | Core structure for a molecular probe. | Can be functionalized with reporter groups (e.g., fluorophores) and targeting moieties to detect specific biomolecules or cellular processes. |
Significant experimental work would be needed to validate these theoretical applications and to understand the biological activity of this compound and its derivatives.
Computational and Theoretical Investigations of 5 Sulfinobenzene 1,3 Dicarboxylic Acid
Quantum Chemical Calculations on Molecular and Electronic Structure (e.g., DFT studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods can accurately predict the molecular geometry, electronic structure, and various spectroscopic properties of 5-Sulfinobenzene-1,3-dicarboxylic acid.
DFT calculations would begin with the optimization of the molecule's three-dimensional structure to find its most stable geometric arrangement. nih.gov From this optimized geometry, a wealth of information can be derived. The distribution of electrons within the molecule can be visualized through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial, as they relate to the molecule's ability to donate or accept electrons, respectively, and the HOMO-LUMO energy gap is an indicator of its chemical reactivity and kinetic stability. researchgate.net
Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to identify the electron-rich and electron-deficient regions of the molecule. This is invaluable for predicting sites of nucleophilic and electrophilic attack and understanding intermolecular interactions. Other properties that can be computed include atomic charges, bond orders, and vibrational frequencies, which can be compared with experimental infrared spectroscopy data. nih.gov
Table 1: Predicted Molecular Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Relates to electron-donating ability |
| LUMO Energy | -2.1 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 6.4 eV | Indicator of chemical stability |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic carboxylic acids.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time, both individually and in the presence of other molecules. biointerfaceresearch.com MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with solvent molecules or other solutes.
For this compound, the carboxylic and sulfinic acid groups can rotate around their bonds to the benzene (B151609) ring. MD simulations can reveal the preferred orientations of these functional groups and the energy barriers between different conformations. This is achieved by solving Newton's equations of motion for the atoms in the system, using a force field to describe the interatomic forces.
MD simulations are also instrumental in studying intermolecular interactions. For instance, a simulation of this compound in water would show how the molecule forms hydrogen bonds with the surrounding water molecules. This provides insight into its solubility and the structure of its hydration shell. In the solid state, MD can be used to model the packing of molecules in a crystal and to understand the non-covalent interactions, such as hydrogen bonding and π-π stacking, that hold the crystal together.
Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value/Setting | Purpose |
|---|---|---|
| Force Field | AMBER, GAFF | Describes the potential energy of the system |
| Solvent Model | TIP3P water | Simulates an aqueous environment |
| System Size | ~5000 atoms | A representative simulation box |
| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space |
| Temperature | 298 K | Standard ambient temperature |
Note: The parameters in this table are examples of a typical setup for an MD simulation.
Theoretical Studies on Reaction Mechanisms, Transition States, and Energetics
Theoretical calculations are a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For this compound, theoretical studies could investigate a variety of reactions. For example, the mechanism of its synthesis could be studied to optimize reaction conditions. The decarboxylation of the carboxylic acid groups could also be investigated, which is a common reaction for this class of compounds. Computational studies on the decarboxylation of similar molecules, such as 2,5-furandicarboxylic acid, have demonstrated the ability of quantum chemical calculations to distinguish between different possible reaction pathways. researchgate.net
These studies typically involve calculating the energies of the reactants, products, and any intermediates and transition states along the reaction pathway. The results can be used to construct a reaction energy profile, which provides a clear picture of the energetics of the reaction.
Table 3: Illustrative Reaction Energy Profile for a Hypothetical Decarboxylation Reaction
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactant | 0 | Starting material |
| Transition State 1 | +25 | Energy barrier for the first step |
| Intermediate | +5 | A metastable species formed during the reaction |
| Transition State 2 | +20 | Energy barrier for the second step |
Note: This table provides a hypothetical energy profile for a generic multi-step reaction to illustrate the type of data generated from theoretical studies of reaction mechanisms.
Computational Design and Property Prediction for this compound-based MOFs and Complexes
This compound is a promising candidate as a linker molecule for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with a porous structure, which gives them a wide range of potential applications, including gas storage, separation, and catalysis. The dicarboxylic acid functionality allows it to coordinate with metal ions to form a three-dimensional network.
Computational methods play a crucial role in the design of new MOFs. By using molecular modeling, it is possible to predict the structures of MOFs that could be formed from a given linker and metal ion. These predicted structures can then be computationally screened for desirable properties, such as pore size, surface area, and stability. This computational pre-screening can save significant time and resources compared to a purely experimental approach. For instance, computational studies have been used to design titanium-based MOFs for photocatalytic CO2 reduction. researchgate.net
The properties of MOFs that can be predicted using computational methods include their porosity, gas adsorption isotherms, and mechanical stability. For catalytic applications, the binding of substrates and the mechanism of the catalyzed reaction can also be studied using quantum chemical methods.
Table 4: Predicted Properties of a Hypothetical MOF based on this compound
| Property | Predicted Value | Relevance |
|---|---|---|
| Pore Diameter | 1.2 nm | Determines which molecules can enter the pores |
| Surface Area | 2500 m²/g | A measure of the internal surface available for adsorption |
| Gas Adsorption Capacity (CO₂) | 4.5 mmol/g at 1 bar | Important for carbon capture applications |
Note: The values in this table are illustrative and represent desirable properties for a MOF designed for gas separation.
Ligand-Target Interaction Modeling in Biochemical Contexts
In the context of biochemistry and drug discovery, molecular modeling is used to study the interaction between a small molecule (a ligand) and a biological macromolecule (the target), such as a protein or a nucleic acid. The primary computational technique used for this purpose is molecular docking.
Molecular docking algorithms predict the preferred orientation of a ligand when it binds to a target molecule to form a stable complex. The strength of the interaction is estimated by a scoring function, which calculates a binding energy or a score that reflects the binding affinity. These predictions can be used to screen large libraries of compounds to identify potential drug candidates.
While there are no specific studies available on the interaction of this compound with biological targets, its chemical structure suggests that it could potentially interact with various enzymes or receptors. For example, the carboxylic acid groups could form salt bridges with positively charged amino acid residues in a protein's active site. If this compound were to be investigated as a potential drug candidate, molecular docking would be a crucial first step in identifying its likely biological targets and in optimizing its structure to improve its binding affinity. mdpi.com
Table 5: Hypothetical Docking Results for this compound with a Target Protein
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Affinity | -8.2 kcal/mol | A measure of the strength of the interaction |
| Key Interacting Residues | Arg120, Lys150, Tyr200 | Amino acids in the binding site that form important interactions |
Note: This table presents hypothetical data that would be obtained from a molecular docking study.
Challenges, Future Perspectives, and Emerging Research Frontiers
Overcoming Synthetic Hurdles and Advancing Scalable Production Methodologies
The synthesis of polysubstituted benzene (B151609) rings with specific substitution patterns, such as that in 5-sulfinobenzene-1,3-dicarboxylic acid, presents considerable challenges in terms of regioselectivity and yield. The directing effects of the existing substituents must be carefully considered to install the sulfino group at the desired meta-position relative to the two carboxylic acid groups. A multi-step synthesis is often required, which can be complex and inefficient. For instance, achieving the desired 1,3,5-substitution pattern can be an intricate process, as ortho-para directing groups and meta-directing groups need to be strategically introduced and manipulated. youtube.comlibretexts.org
Advancing scalable production methodologies is crucial for the transition from laboratory-scale synthesis to industrial applicability. Current production methods for some aromatic dicarboxylic acids involve catalytic liquid-phase air oxidation, which can be efficient but may require harsh conditions. onepetro.org Alternative, more sustainable approaches are being explored for other dicarboxylic acids, such as bio-based production methods and enzymatic processes, which could potentially be adapted. nih.govgoogle.com Another promising avenue is the development of continuous flow reactors, which have been shown to improve yield and scalability for compounds like furan-2,5-dicarboxylic acid. rsc.org
| Synthetic Challenge | Potential Solution | Key Considerations |
| Regiocontrol in Electrophilic Aromatic Substitution | Strategic use of directing groups and protecting groups. youtube.comlibretexts.org | Multi-step processes can lower overall yield. |
| Harsh Reaction Conditions (e.g., high temperature/pressure) | Development of novel catalysts; exploration of enzymatic synthesis. onepetro.orgnih.gov | Catalyst stability and cost; enzyme specificity and activity. |
| Scalability of Synthesis | Transition from batch to continuous flow processes. rsc.org | Reactor design and optimization; process control. |
| Purification of the Final Product | Advanced chromatographic techniques; crystallization studies. | Solvent selection; energy consumption. |
Expanding the Scope of Functionalized Derivatives with Tailored Properties
The inherent functionality of this compound, with its two carboxylic acid groups and one sulfinic acid group, provides a versatile platform for creating a wide array of functionalized derivatives. The carboxylic acid groups can be converted into esters, amides, or acid halides, which can then undergo further reactions. researchgate.net Similarly, the sulfinic acid group can be oxidized to a sulfonic acid or reduced to a thiol, opening up different avenues for derivatization.
These modifications can be used to tailor the properties of the resulting molecules for specific applications. For example, introducing long alkyl chains could enhance solubility in nonpolar solvents, while incorporating moieties capable of hydrogen bonding could influence the self-assembly and crystal packing of the derivatives. The synthesis of such derivatives could lead to novel materials with unique optical, electronic, or catalytic properties. rsc.org
Integration of this compound into Hybrid and Multifunctional Materials Systems
The structure of this compound makes it an excellent candidate for incorporation into hybrid and multifunctional materials. The carboxylic acid groups can act as linkers in the formation of metal-organic frameworks (MOFs) or coordination polymers. acs.orgmdpi.comcolab.ws The presence of the sulfino group could introduce additional functionality into these materials, such as catalytic activity or specific binding sites for guest molecules. The sulfonation of organic-inorganic hybrids has been shown to create strong Brønsted acids, suggesting that materials incorporating this compound could have applications in catalysis. nih.gov
Furthermore, this compound could be used as a monomer in the synthesis of novel polymers. Sulfonated aromatic polymers are of significant interest for applications such as proton exchange membranes in fuel cells. researchgate.net The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability, mechanical properties, and proton conductivity. mdpi.com The use of dicarboxylic acids has also been shown to improve the material properties of porous chitosan (B1678972) membranes through ionic cross-linking and hydrogen bond formation. nih.gov
Advanced Characterization Techniques for In-Situ and Operando Studies
A thorough understanding of the structure-property relationships in materials derived from this compound requires the use of advanced characterization techniques. While standard techniques like NMR, IR spectroscopy, and mass spectrometry are essential for confirming the synthesis of the molecule and its derivatives, more advanced methods are needed to probe the behavior of these materials under operational conditions.
In-situ and operando studies, which involve characterizing a material while it is functioning, are particularly valuable. iucr.orgaip.orgaip.org For example, in-situ X-ray diffraction can be used to monitor the structural changes in a MOF as it adsorbs guest molecules. rsc.org Spectroscopic techniques, such as Raman and UV-Vis, can provide insights into the electronic and vibrational properties of materials during catalytic reactions. researchgate.net X-ray photoelectron spectroscopy (XPS) is a powerful tool for studying the surface chemistry and interactions of dicarboxylic acids in functional materials. metall-mater-eng.com
| Characterization Technique | Information Provided | Relevance to this compound Materials |
| In-situ X-ray Diffraction (XRD) | Real-time structural changes, phase transitions. rsc.org | Studying the dynamic behavior of MOFs and polymers under varying conditions. |
| Operando Raman Spectroscopy | Vibrational modes of molecules during a reaction. researchgate.net | Identifying reactive intermediates in catalytic processes. |
| In-situ X-ray Absorption Spectroscopy (XAS) | Local atomic structure and electronic states. researchgate.net | Probing the coordination environment of metal centers in MOFs. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states at surfaces. metall-mater-eng.com | Understanding surface interactions and binding in hybrid materials. |
| Environmental Electron Microscopy | Imaging of materials in gaseous or liquid environments. rsc.org | Visualizing morphological changes during sorption or catalysis. |
Synergistic Research Across Chemistry, Materials Science, and Interfacial Science
The future development of materials based on this compound will rely heavily on synergistic research that spans multiple disciplines. Organic chemists will be needed to devise efficient and scalable synthetic routes to the parent molecule and its derivatives. researchgate.netacs.org Materials scientists will play a crucial role in designing and fabricating novel materials, such as MOFs, polymers, and hybrid composites, that incorporate these building blocks. rsc.orgmdpi.com
Interfacial science will be critical for understanding the interactions between these materials and their environment, which is essential for applications in areas such as catalysis, sensing, and separations. A collaborative approach, where researchers from different fields work together, will be necessary to fully realize the potential of this compound and its derivatives in creating new functional materials with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
